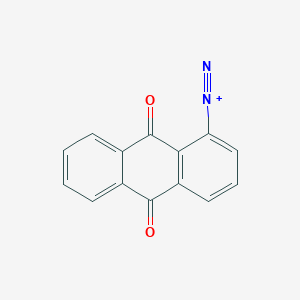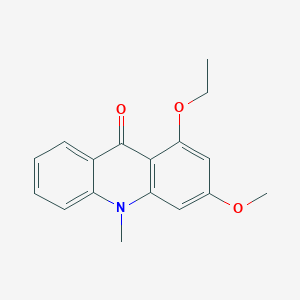
Mesobilirubin
Overview
Description
Mesobilirubin is a linear tetrapyrrole compound derived from the catabolism of heme. It is structurally similar to bilirubin, a well-known bile pigment. This compound is characterized by its yellow-orange color and is a significant intermediate in the breakdown of heme, which is crucial for the body’s management of waste products from red blood cells .
Mechanism of Action
Target of Action
Mesobilirubin primarily targets the human serum albumin and quinine . These targets play a crucial role in the body’s response to the compound. The interaction with human serum albumin is particularly important as it is the main protein in human blood plasma and carries various substances throughout the body.
Mode of Action
This compound interacts with its targets through a process known as exciton coupled circular dichroism . This interaction results in changes in the targets’ properties, with the XIIγ isomer of this compound exhibiting Cotton effect intensities nearly as strong as those from the IIIα isomer .
Biochemical Pathways
This compound is involved in the heme degradation pathway , a crucial facet of human physiology . This pathway is responsible for the breakdown of heme, a component of hemoglobin, into various metabolites, including bilirubin. This compound, as a bilirubin analogue, plays a role in this pathway and affects its downstream effects .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound XIIγ and XIIIγ are more polar than this compound IIIα . Unlike IIIα, they cannot effectively engage the propionic acid groups in intramolecular hydrogen bonding to the dipyrrinone components . This compound IIIα requires glucuronidation for hepatobiliary elimination; whereas, XIIγ and XIIIγ do not, and they are excreted intact across the liver into bile .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interaction with its targets and its role in the heme degradation pathway. The interaction with human serum albumin and quinine results in changes in their properties . Furthermore, its role in the heme degradation pathway contributes to the body’s ability to break down and eliminate heme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiome plays a significant role in bilirubin metabolism . The gut-liver axis, which serves as one of the primary routes for nutrient absorption and waste secretion in the body, is also crucial in maintaining bilirubin homeostasis .
Biochemical Analysis
Biochemical Properties
Mesobilirubin interacts with various biomolecules, including human serum albumin and quinine . These interactions result in exciton coupled circular dichroism spectra . The nature of these interactions is such that the XIIγ isomer of this compound exhibits Cotton effect intensities nearly as strong as those from the IIIα isomer .
Cellular Effects
It is known that this compound can be excreted intact across the liver into bile , suggesting it may have some impact on liver cell function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with other biomolecules. For instance, it gives exciton coupled circular dichroism spectra in the presence of human serum albumin or quinine . This suggests that this compound may bind to these molecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes over time. For example, the XIIγ and XIIIγ isomers of this compound are more polar than the IIIα isomer . This difference in polarity may influence the stability and degradation of this compound over time.
Dosage Effects in Animal Models
It is known that this compound XIIγ and XIIIγ do not require glucuronidation for hepatobiliary elimination , suggesting that they may have different dosage effects compared to other isomers.
Metabolic Pathways
This compound is involved in the heme metabolism pathway, where it is formed by opening the heme macrocycle
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, this compound XIIγ and XIIIγ are excreted intact across the liver into bile . This suggests that this compound may interact with transporters or binding proteins in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesobilirubin can be synthesized using various approaches. One common method involves the “1 + 2 + 1” approach, where two equivalents of a monopyrrole are coupled to a dipyrrylmethane. Another method is the “2 + 2” approach, which involves the self-coupling of two equivalents of a dipyrrinone . These methods require specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis methods mentioned above can be scaled up with appropriate adjustments to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Mesobilirubin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form mesobiliverdin.
Reduction: this compound can be reduced to form bilirubin analogs.
Major Products: The major products formed from these reactions include mesobiliverdin, bilirubin analogs, and various substituted this compound derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Bilirubin: Structurally similar to mesobilirubin, bilirubin is a well-known bile pigment with significant biological importance.
Mesobiliverdin: This compound is an oxidized form of this compound and shares similar structural features.
Uniqueness of this compound: this compound is unique due to its specific structural features and its role as an intermediate in heme catabolism. Unlike bilirubin, this compound does not require glucuronidation for hepatobiliary elimination, making it distinct in its metabolic processing . Additionally, this compound exhibits unique spectroscopic properties, such as exciton coupled circular dichroism spectra, which are valuable in research applications .
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKMUMXERBUAN-IFADSCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316200 | |
| Record name | Mesobilirubin IXα | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16568-56-2 | |
| Record name | Mesobilirubin IXα | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16568-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesobilirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesobilirubin IXα | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesobilirubin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


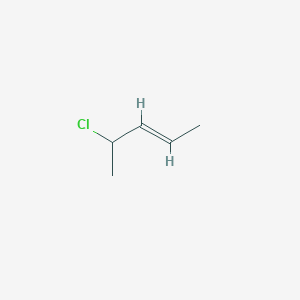
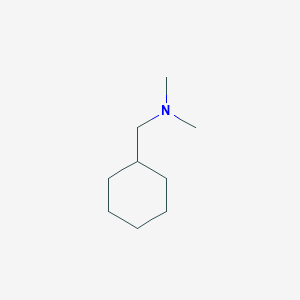

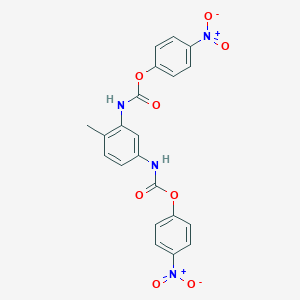
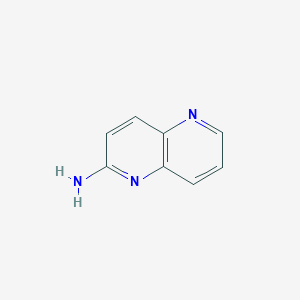
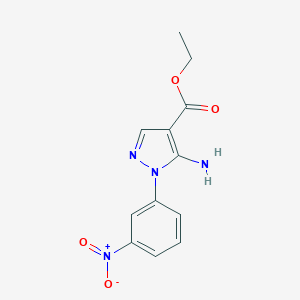
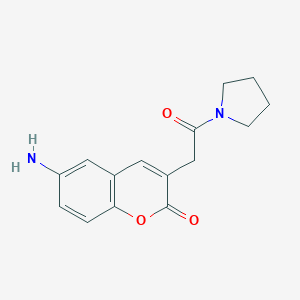
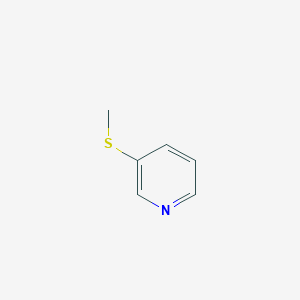

![7-Methoxy-12-methylbenzo[b]phenanthrene](/img/structure/B103524.png)
